Fmoc-thr(galnac(AC)3-alpha-D)-OH

Catalog No.
S1768296
CAS No.
116783-35-8
M.F
C33H38N2O13
M. Wt
670,67 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-thr(galnac(AC)3-alpha-D)-OH

CAS Number

116783-35-8

Product Name

Fmoc-thr(galnac(AC)3-alpha-D)-OH

IUPAC Name

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C33H38N2O13

Molecular Weight

670,67 g/mole

InChI

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32+/m1/s1

InChI Key

OXLCJWGAUPPZQJ-ZNHCDWFHSA-N

SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Synonyms

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-Fmocthreonine;116783-35-8;SCHEMBL1737712;Fmoc-Thr-(Ac3AcNH-|A-Gal)-OH;ZINC77292789;FT-0642849;W-200901;Fmoc-O-[2-(Acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-alpha-D-galactopyranosyl]-L-Thr-OH;Fmoc-Thr(2-acetamido-3,4,6,-tri-O-acetyl-2-deoxy-|A-D-galactopyranosyl)-OH;N-Fmoc-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]-L-threonine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]-L-threonine;N-alpha-(9-Fluoroenyloxycarbonyl)-o-(2-acetamido-2deoxy-3,4,6tri-o-acetyl-alpha-d-galactopyranosyl)-l-threonine;N-alpha-(fluoren-9-ylmethoxycarbonyl)-O-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine;N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Mimicking the Tn Antigen

Fmoc-Thr(GalNAc(Ac)3-α-D)-OH serves as a building block for synthesizing glycopeptides that mimic the structure of the Tn antigen [1]. The Tn antigen is a specific type of tumor-associated carbohydrate antigen (TACA) consisting of a single N-acetylgalactosamine (GalNAc) molecule linked to the hydroxyl group of a threonine (Thr) or serine (Ser) amino acid in a protein [2].

Here are some sources for this information:

  • 1: - Sussex Research Laboratories product page for Fmoc-Thr(GalNAc(Ac)3-α-D)-OH
  • 2: - Review article on Tn Antigens in Cancer

Studying Tn Antigen Function

By creating synthetic glycopeptides with the Tn antigen structure, researchers can investigate its biological functions and role in cancer development. The overexpression of Tn antigens in various cancers suggests their involvement in the malignant transformation of cells [1]. Studying these synthetic mimics can provide insights into these processes.

  • 1: - Sussex Research Laboratories product page for Fmoc-Thr(GalNAc(Ac)3-α-D)-OH

Developing Cancer Vaccines and Diagnostics

The unique properties of the Tn antigen make it a potential target for developing cancer vaccines and diagnostic tools. Fmoc-Thr(GalNAc(Ac)3-α-D)-OH can be used to create these tools by incorporating the Tn antigen into synthetic molecules that can stimulate the immune system or be used for detection purposes [2].

  • 2: - Review article on Tn Antigens in Cancer

Fmoc-threonine with a galactosamine derivative, specifically Fmoc-thr(galnac(AC)3-alpha-D)-OH, is a glycosylated amino acid that plays a crucial role in the synthesis of glycopeptides and glycoproteins. The compound features a fluorene-9-methoxycarbonyl (Fmoc) protecting group on the threonine side chain, which facilitates its use in solid-phase peptide synthesis. The presence of the galactosamine moiety, with three acetyl groups, enhances its biological compatibility and stability, making it a valuable building block in glycosylation studies and therapeutic applications.

Typical of amino acids and glycosylated compounds:

  • Deprotection: The Fmoc group can be removed using piperidine or other suitable bases, allowing for subsequent coupling reactions.
  • Glycosylation: The hydroxyl group on the threonine can participate in glycosylation reactions, forming O-glycosidic bonds with other carbohydrates or glycoconjugates.
  • Acetylation: The acetyl groups can be selectively removed or modified to study the effects of glycosylation on biological activity.

Fmoc-threonine with galactosamine has been shown to influence various biological processes due to its structural similarity to naturally occurring glycoproteins. It is particularly relevant in:

  • Cell signaling: Glycosylated peptides can modulate interactions with cell surface receptors.
  • Immune response: Compounds like this may mimic tumor-associated antigens, potentially eliciting immune responses.
  • Therapeutic applications: Its role in drug development, particularly for diseases linked to aberrant glycosylation, highlights its importance in biomedical research.

The synthesis of Fmoc-threonine with galactosamine typically involves several key steps:

  • Protection of Threonine: The hydroxyl and amino groups of threonine are protected using the Fmoc group.
  • Glycosylation Reaction: The protected threonine is reacted with an appropriate galactosamine donor under acidic or enzymatic conditions to form the desired glycosylated product.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity.

Recent studies have explored various synthetic routes, including Arndt–Eistert homologation and silver-promoted rearrangements, which yield high-purity products suitable for biological testing .

Fmoc-threonine with galactosamine is utilized in several applications:

  • Peptide Synthesis: It serves as a building block for synthesizing glycopeptides that mimic natural glycoproteins.
  • Vaccine Development: Its structural properties make it a candidate for designing vaccines targeting specific glycan structures associated with pathogens or tumors.
  • Biomolecular Research: It aids in studying protein-glycan interactions and their implications in cellular functions.

Interaction studies involving Fmoc-threonine with galactosamine focus on its binding affinity and specificity towards various receptors and proteins. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC): To assess thermodynamic parameters of binding.
  • Cell-based assays: To evaluate biological responses triggered by the compound.

Such studies are crucial for understanding how modifications in glycosylation affect biological activity and therapeutic efficacy.

Several compounds share structural similarities with Fmoc-threonine with galactosamine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Fmoc-serine(galnac(AC)3-alpha-D)-OHSimilar Fmoc-protected amino acid with galactosamineDistinct amino acid backbone (serine vs. threonine)
Fmoc-threonine(β-galactose)-OHContains β-galactose instead of galactosamineDifferent sugar moiety affects biological activity
Fmoc-threonine(α-galactose)-OHα-galactose as the sugar componentVariation in sugar stereochemistry

The uniqueness of Fmoc-threonine with galactosamine lies in its specific configuration and acetylation pattern, which may impart distinct biological properties compared to similar compounds. This specificity is critical for applications targeting particular pathways or receptors in therapeutic contexts.

XLogP3

2

Dates

Modify: 2023-08-15
Ingale et al. Robust immune responses elicited by a fully synthetic three-component vaccine Nature Chemical Biology, doi: 10.1038/NChemBio.2007.25, published online 2 September 2007. http://www.nature.com/naturechemicalbiology

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